molecular formula C16H12BrClN2O2 B12184416 2-[1-(2-Bromo-4-chlorophenoxy)ethyl]-5-phenyl-1,3,4-oxadiazole

2-[1-(2-Bromo-4-chlorophenoxy)ethyl]-5-phenyl-1,3,4-oxadiazole

Cat. No.: B12184416
M. Wt: 379.63 g/mol
InChI Key: DBNFZBDGEQFPRZ-UHFFFAOYSA-N
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Description

2-[1-(2-Bromo-4-chlorophenoxy)ethyl]-5-phenyl-1,3,4-oxadiazole is a synthetic organic compound known for its unique chemical structure and properties This compound belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

The synthesis of 2-[1-(2-Bromo-4-chlorophenoxy)ethyl]-5-phenyl-1,3,4-oxadiazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the reaction of 2-bromo-4-chlorophenol with ethyl bromoacetate in the presence of a base to form the corresponding ester. This ester is then reacted with hydrazine hydrate to yield the hydrazide intermediate. The final step involves cyclization of the hydrazide with phenyl isocyanate to form the desired oxadiazole ring .

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to achieve the desired product efficiently.

Chemical Reactions Analysis

2-[1-(2-Bromo-4-chlorophenoxy)ethyl]-5-phenyl-1,3,4-oxadiazole undergoes various chemical reactions, including:

Common reagents used in these reactions include bases, oxidizing agents, reducing agents, and palladium catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-[1-(2-Bromo-4-chlorophenoxy)ethyl]-5-phenyl-1,3,4-oxadiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[1-(2-Bromo-4-chlorophenoxy)ethyl]-5-phenyl-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. The presence of the oxadiazole ring and halogen atoms allows it to interact with various enzymes and receptors, potentially inhibiting or activating specific biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

2-[1-(2-Bromo-4-chlorophenoxy)ethyl]-5-phenyl-1,3,4-oxadiazole can be compared with other similar compounds, such as:

  • 2-[1-(2-Bromo-4-chlorophenoxy)ethyl]-5-methyl-1,3,4-oxadiazole
  • 2-[1-(2-Bromo-4-chlorophenoxy)ethyl]-5-ethyl-1,3,4-oxadiazole
  • 2-[1-(2-Bromo-4-chlorophenoxy)ethyl]-5-phenyl-1,3,4-thiadiazole

These compounds share similar structural features but differ in the substituents on the oxadiazole ring. The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C16H12BrClN2O2

Molecular Weight

379.63 g/mol

IUPAC Name

2-[1-(2-bromo-4-chlorophenoxy)ethyl]-5-phenyl-1,3,4-oxadiazole

InChI

InChI=1S/C16H12BrClN2O2/c1-10(21-14-8-7-12(18)9-13(14)17)15-19-20-16(22-15)11-5-3-2-4-6-11/h2-10H,1H3

InChI Key

DBNFZBDGEQFPRZ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NN=C(O1)C2=CC=CC=C2)OC3=C(C=C(C=C3)Cl)Br

Origin of Product

United States

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